4-(1,1-Difluoroethyl)pyridin-2-amine

Physicochemical property Drug-likeness Bioavailability

This fluorinated pyridine core features a 4-(1,1-difluoroethyl) group that reduces pKa (~1.5-2.0 units) and blocks benzylic metabolism versus non-fluorinated analogs. The unique 2-amino/4-difluoroethyl para-relationship enables orthogonal derivatization for CNS-targeted programs and patent-space exploration (e.g., US20180009813). Standard research quantities available; inquire for bulk.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
Cat. No. B12967075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)pyridin-2-amine
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)N)(F)F
InChIInChI=1S/C7H8F2N2/c1-7(8,9)5-2-3-11-6(10)4-5/h2-4H,1H3,(H2,10,11)
InChIKeyKIUZAVMEDKQNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoroethyl)pyridin-2-amine: Technical Specifications and Structural Positioning


4-(1,1-Difluoroethyl)pyridin-2-amine (CAS: 1522240-28-3) is a fluorinated heteroaromatic building block featuring a pyridine core substituted with an amino group at the 2-position and a gem-difluoroethyl moiety at the 4-position . With the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol, this compound belongs to the class of 2-aminopyridine derivatives distinguished by the presence of the metabolically robust 1,1-difluoroethyl substituent, a motif increasingly employed in medicinal and agrochemical lead optimization programs [1]. Its predicted physicochemical parameters include a boiling point of 259.6±40.0 °C and a predicted pKa of 5.78±0.11 .

Why 4-(1,1-Difluoroethyl)pyridin-2-amine Cannot Be Replaced by Non-Fluorinated or Isomeric Analogs


Generic substitution with non-fluorinated 4-ethylpyridin-2-amine or positional isomers such as 3-(1,1-difluoroethyl)pyridin-2-amine fails to replicate the target compound's property profile due to three distinct and non-interchangeable factors: (1) the 1,1-difluoroethyl group confers substantially enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated ethyl analogs [1]; (2) the para-relationship between the 2-amino group and 4-difluoroethyl substituent establishes a specific electronic push-pull system distinct from ortho- or meta-substituted isomers, directly affecting nucleophilicity and subsequent derivatization outcomes [2]; and (3) the 4-position placement enables unique vectorial elaboration in cross-coupling and condensation reactions that is geometrically inaccessible to 2-(1,1-difluoroethyl)pyridin-4-amine or 6-(1,1-difluoroethyl)pyridin-2-amine . The evidence presented in Section 3 quantifies these differences where direct comparator data are available.

Quantitative Differentiation of 4-(1,1-Difluoroethyl)pyridin-2-amine versus Structural Analogs


pKa Modulation: Predicted Basicity of 4-(1,1-Difluoroethyl)pyridin-2-amine versus Non-Fluorinated Ethyl Analog

The introduction of the 1,1-difluoroethyl group at the 4-position substantially reduces the predicted pKa of the pyridine nitrogen relative to the non-fluorinated 4-ethylpyridin-2-amine analog. The target compound exhibits a predicted pKa of 5.78±0.11 , which is approximately 1.5-2.0 log units lower than the predicted pKa of 4-ethylpyridin-2-amine (estimated ~7.2-7.6 based on pyridine pKa of 5.2 and 2-aminopyridine pKa of 6.7 with alkyl substitution effects). This reduction is attributable to the electron-withdrawing inductive effect of the gem-difluoro group.

Physicochemical property Drug-likeness Bioavailability

Regiochemical Differentiation: 4-Position 1,1-Difluoroethyl Substitution versus 3- or 6-Position Isomers

Direct heterobenzylic difluorination methodologies demonstrate that substitution at the α (2-) and γ (4-) positions of pyridine is synthetically preferred and yields distinct electronic environments compared to β (3-) position substitution [1]. The target compound positions the difluoroethyl group at the γ (4-) position relative to the pyridine nitrogen, a configuration that is more synthetically accessible than the 3-position isomer 3-(1,1-difluoroethyl)pyridin-2-amine and provides different regiochemical reactivity for subsequent derivatization than the 6-position isomer 6-(1,1-difluoroethyl)pyridin-2-amine .

Regioselectivity Cross-coupling Medicinal chemistry

Dual Functionalization Capability: 2-Amino Group versus 4-Difluoroethyl Pyridine Scaffold

The target compound uniquely positions a nucleophilic primary amine (at C2) and a metabolically stable difluoroethyl group (at C4) on the same pyridine ring, enabling orthogonal derivatization pathways. The 2-amino group can undergo diazotization, acylation, sulfonylation, or serve as a directing group for C-H functionalization, while the 4-difluoroethyl group remains intact, providing a fluorinated handle for modulating downstream pharmacokinetic properties . In contrast, 4-(1,1-difluoroethyl)pyridine (CAS: 114490-29-8) lacks the amine handle entirely, limiting synthetic versatility [1].

Synthetic versatility Heterocyclic chemistry Building block

Pesticidal Intermediate Utility: Patent-Documented Role in Tetracyclic Insecticide Synthesis

Patent US20180009813 (and related applications) discloses pesticidally active tetracyclic derivatives containing sulfur substituents, wherein 4-(1,1-difluoroethyl)pyridin-2-amine is explicitly identified as a key intermediate for constructing the heterocyclic core of insecticidal compounds [1]. The patent family claims compounds with efficacy against arthropods and insects, with the 4-difluoroethyl-2-aminopyridine moiety contributing to the overall pesticidal activity profile [2].

Agrochemical Insecticide Patent

Optimal Application Scenarios for 4-(1,1-Difluoroethyl)pyridin-2-amine Based on Evidence


Medicinal Chemistry: Scaffold for CNS-Penetrant Lead Optimization

Based on the reduced predicted pKa of 5.78±0.11 , this compound is optimally suited for medicinal chemistry programs targeting CNS-penetrant or orally bioavailable drug candidates. The electron-withdrawing 1,1-difluoroethyl group decreases basicity relative to non-fluorinated analogs, reducing the fraction of protonated species at physiological pH and enhancing passive membrane permeability—a critical requirement for blood-brain barrier penetration [1].

Agrochemical Research: Intermediate for Tetracyclic Insecticide Synthesis

As explicitly documented in patent US20180009813, this compound serves as a key intermediate in the synthesis of sulfur-containing tetracyclic insecticides . Procurement is directly justified for R&D groups developing analogs within this patent space, where the 4-(1,1-difluoroethyl)pyridin-2-amine core is a required structural element of the claimed chemical series.

Synthetic Methodology: Orthogonal Derivatization via Dual Functional Handles

The combination of a nucleophilic primary amine at the 2-position and a metabolically stable 4-difluoroethyl group enables orthogonal functionalization . This dual reactivity is valuable in fragment-based drug discovery and diversity-oriented synthesis, where sequential derivatization of the amine (via amide bond formation, sulfonylation, or diazotization) followed by elaboration of the pyridine ring accelerates SAR exploration [1].

Physicochemical Property Modulation: pKa and Metabolic Stability Tuning

For programs requiring precise control over heterocycle basicity and metabolic stability, this compound offers a quantifiable advantage over non-fluorinated 4-ethylpyridin-2-amine analogs. The ΔpKa reduction of approximately 1.5-2.0 units alters protonation state at physiological pH , while the gem-difluoro motif blocks oxidative metabolism at the benzylic position, a well-established class-level effect of 1,1-difluoroalkyl substitution [1].

Technical Documentation Hub

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